molecular formula C6Br2F15Sb B15164209 Dibromo[tris(pentafluoroethyl)]-lambda~5~-stibane CAS No. 194549-90-1

Dibromo[tris(pentafluoroethyl)]-lambda~5~-stibane

Katalognummer: B15164209
CAS-Nummer: 194549-90-1
Molekulargewicht: 638.61 g/mol
InChI-Schlüssel: YHFJAQAZFDBJKL-UHFFFAOYSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dibromo[tris(pentafluoroethyl)]-lambda~5~-stibane is a chemical compound that contains antimony, bromine, and pentafluoroethyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Dibromo[tris(pentafluoroethyl)]-lambda~5~-stibane typically involves the reaction of antimony compounds with bromine and pentafluoroethyl reagents. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and quality control to meet industry standards .

Analyse Chemischer Reaktionen

Types of Reactions

Dibromo[tris(pentafluoroethyl)]-lambda~5~-stibane can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., chlorine gas). The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce higher oxidation states of antimony, while substitution reactions may yield halogenated derivatives .

Wissenschaftliche Forschungsanwendungen

Dibromo[tris(pentafluoroethyl)]-lambda~5~-stibane has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of Dibromo[tris(pentafluoroethyl)]-lambda~5~-stibane involves its interaction with molecular targets and pathways in chemical and biological systems. The compound can act as a Lewis acid, facilitating various chemical reactions by accepting electron pairs from other molecules. Its unique structure allows it to interact with specific molecular targets, leading to desired chemical transformations .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to Dibromo[tris(pentafluoroethyl)]-lambda~5~-stibane include other antimony-based compounds with halogen and pentafluoroethyl groups, such as:

Uniqueness

This compound is unique due to its specific combination of antimony, bromine, and pentafluoroethyl groups, which confer distinct chemical properties and reactivity.

Eigenschaften

CAS-Nummer

194549-90-1

Molekularformel

C6Br2F15Sb

Molekulargewicht

638.61 g/mol

IUPAC-Name

dibromo-tris(1,1,2,2,2-pentafluoroethyl)-λ5-stibane

InChI

InChI=1S/3C2F5.2BrH.Sb/c3*3-1(4)2(5,6)7;;;/h;;;2*1H;/q;;;;;+2/p-2

InChI-Schlüssel

YHFJAQAZFDBJKL-UHFFFAOYSA-L

Kanonische SMILES

C(C(F)(F)[Sb](C(C(F)(F)F)(F)F)(C(C(F)(F)F)(F)F)(Br)Br)(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.